molecular formula C8H10FNO B13118121 2-(2-Fluoropyridin-4-yl)propan-2-ol

2-(2-Fluoropyridin-4-yl)propan-2-ol

Cat. No.: B13118121
M. Wt: 155.17 g/mol
InChI Key: RIOGRQUQNSAOFW-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-4-yl)propan-2-ol is a chemical compound with the molecular formula C8H10FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-4-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoropyridine with appropriate reagents to introduce the propan-2-ol group. The reaction conditions often include the use of bases and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and control the reaction conditions. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-(2-Fluoropyridin-4-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoropyridin-4-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a propan-2-ol group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3

InChI Key

RIOGRQUQNSAOFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)F)O

Origin of Product

United States

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